N-{4-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-methyl-3-furamide
Overview
Description
N-{4-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-methyl-3-furamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as Fura-2 AM and is a fluorescent calcium indicator that has been widely used in scientific research.
Mechanism of Action
Fura-2 AM works by binding to calcium ions, causing a change in its fluorescence properties. When Fura-2 AM binds to calcium ions, its fluorescence emission shifts from 510 nm to 340 nm. This shift in fluorescence emission can be measured using a fluorescence microscope, allowing researchers to monitor changes in intracellular calcium levels.
Biochemical and Physiological Effects
Fura-2 AM has been shown to have minimal effects on cellular processes, making it an ideal calcium indicator. Fura-2 AM has been used to study the effects of various drugs on intracellular calcium levels, providing valuable insights into drug mechanisms of action. Additionally, Fura-2 AM has been used to study the effects of calcium signaling on cellular processes, including apoptosis and gene expression.
Advantages and Limitations for Lab Experiments
Fura-2 AM has several advantages for lab experiments. It is a highly sensitive and specific calcium indicator that can be used to monitor changes in intracellular calcium levels in real-time. Additionally, Fura-2 AM has minimal effects on cellular processes, making it an ideal calcium indicator. However, Fura-2 AM has some limitations. It requires expertise in organic chemistry to synthesize, and its use requires specialized equipment, including a fluorescence microscope.
Future Directions
There are several future directions for the use of Fura-2 AM in scientific research. One area of research is the development of new fluorescent calcium indicators with improved sensitivity and specificity. Additionally, Fura-2 AM can be used in combination with other fluorescent indicators to monitor changes in multiple cellular processes simultaneously. Furthermore, Fura-2 AM can be used in high-throughput screening assays to identify new drugs that target calcium signaling pathways. Overall, Fura-2 AM has significant potential for use in scientific research, and its applications are likely to expand in the future.
Conclusion
In conclusion, Fura-2 AM is a fluorescent calcium indicator that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis of Fura-2 AM is a complex process that requires expertise in organic chemistry. Fura-2 AM is widely used as a fluorescent calcium indicator in scientific research, allowing researchers to monitor changes in intracellular calcium levels in real-time. Fura-2 AM has several advantages for lab experiments, including its high sensitivity and specificity. However, it also has some limitations, including the need for specialized equipment. Overall, Fura-2 AM has significant potential for use in scientific research, and its applications are likely to expand in the future.
Scientific Research Applications
Fura-2 AM is widely used as a fluorescent calcium indicator in scientific research. Calcium is an important ion that plays a crucial role in various cellular processes, including muscle contraction, neurotransmitter release, and gene expression. Fura-2 AM is used to measure changes in intracellular calcium levels in real-time, providing valuable insights into cellular processes. Fura-2 AM has been used in various fields, including neuroscience, cardiology, and cancer research.
properties
IUPAC Name |
N-[4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]phenyl]-2-methylfuran-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O4/c1-11-14(8-10-23-11)16(22)19-13-6-4-12(5-7-13)17-20-21-18(25-17)15-3-2-9-24-15/h2-10H,1H3,(H,19,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNYHZXOZBYNJLP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)NC2=CC=C(C=C2)C3=NN=C(O3)C4=CC=CO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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